8-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Overview
Description
8-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused bicyclic structure, which includes both imidazole and pyridine rings. The presence of a bromine atom at the 8th position and a carboxylic acid group at the 2nd position makes it a unique and valuable compound in various fields of research.
Preparation Methods
The synthesis of 8-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of 2-aminopyridine with α-bromoacetophenone, followed by cyclization and subsequent bromination. The reaction conditions typically involve the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization process. Industrial production methods may employ continuous flow systems to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
8-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom at the 8th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents and conditions used in these reactions include transition metal catalysts, strong acids or bases, and specific solvents to optimize the reaction outcomes
Scientific Research Applications
8-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of various derivatives with potential biological activities.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 8-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. In the context of its antituberculosis activity, the compound inhibits the function of essential enzymes in the Mycobacterium tuberculosis bacterium, leading to the disruption of bacterial cell wall synthesis and ultimately causing cell death. The molecular pathways involved include the inhibition of key enzymes such as DNA gyrase and topoisomerase .
Comparison with Similar Compounds
8-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid can be compared with other similar compounds within the imidazo[1,2-a]pyridine family:
3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid: This compound has a similar structure but with the bromine atom at the 3rd position instead of the 8th position.
2-Methylimidazo[1,2-a]pyridine: Lacks the bromine and carboxylic acid groups, making it less reactive in certain chemical reactions.
Imidazo[1,2-a]pyridine-2-carboxylic acid: Without the bromine substitution, this compound exhibits different reactivity and biological activity profiles.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
8-bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-5-7(9(13)14)11-8-6(10)3-2-4-12(5)8/h2-4H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOZUYADRIYJNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N1C=CC=C2Br)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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